molecular formula C24H31N3O2 B6904691 N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B6904691
M. Wt: 393.5 g/mol
InChI Key: KWKZZFONGAXHTH-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a carboxamide group

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-29-16-15-26-13-11-22(12-14-26)25-24(28)27-18-21-10-6-5-9-20(21)17-23(27)19-7-3-2-4-8-19/h2-10,22-23H,11-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKZZFONGAXHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)N2CC3=CC=CC=C3CC2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and isoquinoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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